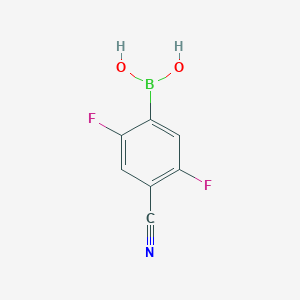
(4-氰基-2,5-二氟苯基)硼酸
描述
(4-Cyano-2,5-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C7H4BF2NO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with cyano and difluoro groups. This compound is of significant interest in organic chemistry, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
科学研究应用
(4-Cyano-2,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
Target of Action
The primary target of (4-Cyano-2,5-difluorophenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by (4-Cyano-2,5-difluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The result of the action of (4-Cyano-2,5-difluorophenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of (4-Cyano-2,5-difluorophenyl)boronic acid is influenced by environmental factors such as the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound itself is generally environmentally benign .
生化分析
Biochemical Properties
(4-Cyano-2,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions . In these reactions, (4-Cyano-2,5-difluorophenyl)boronic acid interacts with palladium complexes, undergoing transmetalation to transfer the phenyl group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of various organic molecules.
Additionally, (4-Cyano-2,5-difluorophenyl)boronic acid can interact with enzymes and proteins that contain nucleophilic residues, such as serine, threonine, and cysteine. The boronic acid group can form reversible covalent bonds with these nucleophilic residues, potentially inhibiting enzyme activity or altering protein function . This interaction is particularly relevant in the study of enzyme inhibitors and the development of therapeutic agents.
Cellular Effects
The effects of (4-Cyano-2,5-difluorophenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell function by modulating enzyme activity and protein interactions. For instance, the reversible covalent binding of (4-Cyano-2,5-difluorophenyl)boronic acid to nucleophilic residues in enzymes can lead to enzyme inhibition, affecting cellular metabolism and signaling pathways . This inhibition can result in altered gene expression and changes in cellular metabolism, impacting cell growth and proliferation.
Furthermore, (4-Cyano-2,5-difluorophenyl)boronic acid has been shown to affect cell signaling pathways by interacting with key signaling proteins. This interaction can modulate the activity of signaling cascades, leading to changes in cellular responses to external stimuli . The compound’s influence on gene expression and cellular metabolism highlights its potential as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of (4-Cyano-2,5-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic residues in biomolecules. The boronic acid group can react with hydroxyl, thiol, and amino groups in enzymes and proteins, leading to the formation of boronate esters or boronate complexes . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.
At the molecular level, (4-Cyano-2,5-difluorophenyl)boronic acid can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins . The compound’s ability to interact with key regulatory proteins can lead to changes in the expression of target genes, affecting cellular function and metabolism. This molecular mechanism underscores the compound’s potential as a versatile tool in biochemical research and therapeutic development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Cyano-2,5-difluorophenyl)boronic acid can change over time due to factors such as stability, degradation, and long-term interactions with cellular components. The stability of the compound is influenced by environmental conditions, such as pH, temperature, and the presence of other reactive species . Over time, (4-Cyano-2,5-difluorophenyl)boronic acid may undergo hydrolysis or oxidation, leading to the formation of degradation products that can affect its biochemical activity.
Long-term studies have shown that (4-Cyano-2,5-difluorophenyl)boronic acid can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation . These long-term effects are relevant for understanding the compound’s potential as a therapeutic agent and its impact on cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of (4-Cyano-2,5-difluorophenyl)boronic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily influence enzyme activity and cellular metabolism . At higher doses, (4-Cyano-2,5-difluorophenyl)boronic acid can induce toxic effects, such as oxidative stress, inflammation, and cell death . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.
Threshold effects have also been observed, where specific dosages of (4-Cyano-2,5-difluorophenyl)boronic acid are required to achieve significant biochemical and cellular effects . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies involving this compound.
Metabolic Pathways
(4-Cyano-2,5-difluorophenyl)boronic acid is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the formation of boronate esters or boronate complexes . These metabolic reactions can influence the compound’s bioavailability, activity, and toxicity.
Additionally, (4-Cyano-2,5-difluorophenyl)boronic acid can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . These effects on metabolic pathways are relevant for understanding the compound’s impact on cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of (4-Cyano-2,5-difluorophenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, (4-Cyano-2,5-difluorophenyl)boronic acid can interact with intracellular proteins and organelles, influencing its localization and accumulation.
The distribution of (4-Cyano-2,5-difluorophenyl)boronic acid within tissues is also affected by its binding to plasma proteins and other extracellular components . These interactions can impact the compound’s bioavailability and therapeutic efficacy, highlighting the importance of understanding its transport and distribution properties.
Subcellular Localization
The subcellular localization of (4-Cyano-2,5-difluorophenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting sequences or binding proteins . These localization mechanisms can influence the compound’s activity and function within the cell.
For example, (4-Cyano-2,5-difluorophenyl)boronic acid may be localized to the nucleus through interactions with nuclear localization signals, where it can modulate gene expression and transcriptional activity . Similarly, its localization to the mitochondria can affect cellular metabolism and energy production. Understanding the subcellular localization of (4-Cyano-2,5-difluorophenyl)boronic acid is essential for elucidating its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2,5-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyano-2,5-difluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .
Industrial Production Methods
Industrial production methods for (4-Cyano-2,5-difluorophenyl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of more robust catalysts and reagents to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(4-Cyano-2,5-difluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the cyano and difluoro substituents, making it less reactive in certain cross-coupling reactions.
(4-Cyano-2,5-difluorophenyl)boronic Acid: Unique due to the presence of both cyano and difluoro groups, which enhance its reactivity and selectivity in cross-coupling reactions.
3,5-Difluorophenylboronic Acid: Similar in structure but lacks the cyano group, resulting in different reactivity and applications.
Uniqueness
The presence of both cyano and difluoro groups in (4-Cyano-2,5-difluorophenyl)boronic acid makes it particularly valuable in synthetic chemistry, as these substituents can significantly influence the electronic properties and reactivity of the compound, leading to higher yields and selectivity in various reactions .
属性
IUPAC Name |
(4-cyano-2,5-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMRRVKHBGKIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C#N)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628442-75-0 | |
| Record name | (4-cyano-2,5-difluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



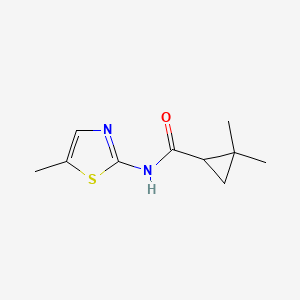
![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2506769.png)
![1-(3-chlorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine](/img/structure/B2506770.png)

![2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2506775.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)
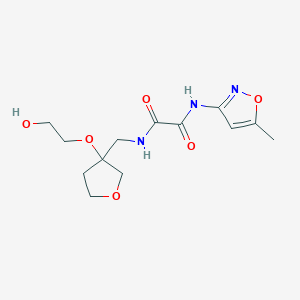
![3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea](/img/structure/B2506778.png)

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)
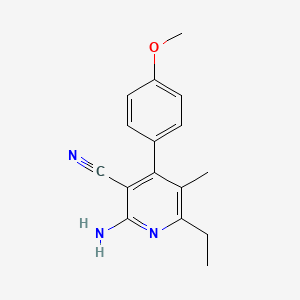
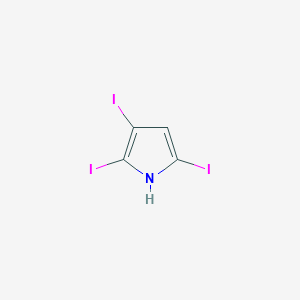
![4-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2506788.png)
